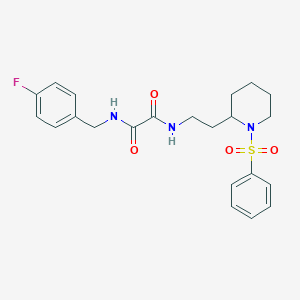

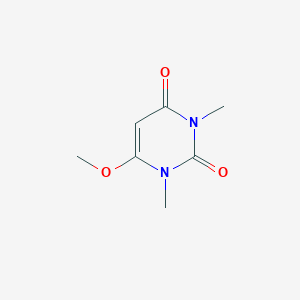

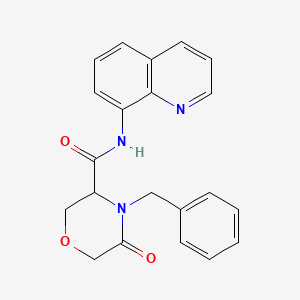

6-methoxy-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, also known as methoxsalen, is a naturally occurring compound found in various plants, including Ammi majus. It has been used in medicine for the treatment of skin disorders such as psoriasis, eczema, and vitiligo. Methoxsalen is also used in phototherapy, a treatment that uses ultraviolet light to treat skin conditions.

Scientific Research Applications

Organic Synthesis via Biginelli Reaction

The compound is utilized in the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a β-keto ester, and urea (or its analogue). This reaction is a cornerstone in organic synthesis for constructing highly functionalized heterocycles . The Biginelli reaction is particularly valuable for synthesizing dihydropyrimidinones (DHPMs), which are a class of compounds with various pharmacological activities.

Anticancer Drug Development

DHPMs, such as those synthesized using the Biginelli reaction with our compound of interest, have been investigated for their potential in anticancer drug development . These compounds can act as kinesin-5 inhibitors, which play a role in the separation of genetic material during mitosis. Inhibiting this enzyme can lead to cell cycle arrest and potentially induce apoptosis in cancer cells.

Antimicrobial Activity

The structural analogues of the compound have been studied for their antimicrobial activity. For instance, derivatives with imidazole rings have shown a broad range of biological activities, including antibacterial, antifungal, and antiviral properties . This suggests that modifications of the core compound could lead to new antimicrobial agents.

Pharmacological Synthon

The compound serves as a synthon in the development of new drugs. Its derivatives exhibit a wide array of biological activities, such as anti-inflammatory, antitumor, antidiabetic, and anti-allergic effects . This versatility makes it a valuable starting point for the synthesis of various pharmacologically active molecules.

Nucleic Acid Research

Derivatives of the compound, such as 6-chloro-1,3-dimethyluracil, are constituents of nucleic acids. They can be intermediates for the synthesis of substituted uracils and other nucleotide derivatives, which are essential for genetic research and drug development .

Analytical Chemistry

In analytical chemistry, the compound’s derivatives are used as standards or reagents in various assays. For example, they can be employed in high-performance liquid chromatography (HPLC) and other chromatographic techniques to analyze biological samples .

Computational Chemistry

The compound and its derivatives are subjects of computational studies, such as density functional theory (DFT), to predict their chemical and physical properties. These studies can provide insights into their reactivity, stability, and interactions with biological targets .

ADMET Profiling

The compound’s analogues are used in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to predict their pharmacokinetic properties and potential as drug candidates. This is crucial for understanding how these compounds behave in biological systems and their safety profiles .

properties

IUPAC Name |

6-methoxy-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-8-5(10)4-6(12-3)9(2)7(8)11/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMCLVMOVDQYIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2962295.png)

![5-(3-Methylbut-2-enyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2962297.png)

![Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2962299.png)

![[1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2962304.png)

![Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2962305.png)

methanone](/img/structure/B2962314.png)